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Compound of Interest

Compound Name: 4-[(nitrooxy)methyl]Benzoic acid

Cat. No.: B12561520

Get Quote

Executive Summary
4-[(Nitrooxy)methyl]benzoic acid (CAS: 19133-33-6) is a critical intermediate in the synthesis

of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs), such as NO-

Aspirin (NCX 4016). Functioning as a "linker," it couples a pharmacophore to a nitric oxide-

releasing moiety.

This guide details the Silver Nitrate Displacement Protocol, the industry-standard method for

synthesizing this compound with high purity (>98%). Unlike direct nitration of alcohols using

acetyl nitrate—which poses significant explosion risks—this route utilizes the affinity of silver(I)

for halides to drive a clean nucleophilic substitution under mild conditions.

Retrosynthetic Analysis
The strategic disconnection relies on the lability of the benzylic halide bond. The target

molecule is accessed via a functional group interconversion (FGI) from the corresponding

benzylic halide.
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Figure 1: Retrosynthetic strategy relying on silver-mediated halide displacement.

Core Protocol: Silver Nitrate Displacement
Primary Reference:WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.

Reaction Mechanism
The reaction proceeds via a silver-assisted nucleophilic substitution. Silver ions (

) act as a "halogenophile," complexing with the benzylic halogen (Cl or Br). This weakens the
C-X bond, facilitating attack by the nitrate anion (

). The precipitation of insoluble silver halide (AgCl or AgBr) provides the thermodynamic driving
force (Le Chatelier's principle), pushing the reaction to completion.

Materials & Reagents
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Reagent Equiv.[1] Role Critical Attribute

4-

(Chloromethyl)benzoic

acid

1.0 Substrate Purity >97%; Dry

Silver Nitrate (

)
1.1 - 1.5 Nucleophile

Store in dark; finely

powdered

Acetonitrile (MeCN) Solvent Medium
Anhydrous (<0.1%

)

Sulfuric Acid (

)
0.01 Catalyst

Optional; improves

solubility

Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix

Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen

inlet.

Protect from light: Wrap the flask and condenser in aluminum foil. Silver salts are

photosensitive; UV exposure causes reduction to metallic silver, lowering yield.

Charge the flask with Acetonitrile (10 mL per gram of substrate).

Add 4-(Chloromethyl)benzoic acid (1.0 equiv) and stir under nitrogen flow until suspended.

Optional: Add catalytic concentrated

(1% v/v relative to solvent) to assist in solubilizing the benzoic acid derivative.

Step 2: Reagent Addition & Reaction

Add Silver Nitrate (1.2 equiv) in a single portion.

Heat the mixture to Reflux (approx. 80-82°C).
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Maintain reflux for 5–7 hours.

Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[2][3] The starting

material spot (Rf ~0.4) should disappear, replaced by the product (Rf ~0.35) and a

baseline spot (silver salts).

Step 3: Workup & Isolation

Cool the reaction mixture to 20–25°C.

Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the

precipitated silver salts (AgCl/AgBr).

Caution: The filter cake contains silver salts and potentially residual nitrate. Do not let it dry

out completely in air near flammables. Wash the cake with a small amount of cold

acetonitrile.

Precipitation: Slowly pour the filtrate into Cold Water (10 volumes relative to the original

acetonitrile volume) with vigorous stirring. The product will precipitate as a white/off-white

solid.[4]

Stir the slurry for 1 hour at 0–5°C to maximize yield.

Filter the solid product.[3][5][6]

Step 4: Purification & Drying

Wash the filter cake with water (to remove residual

) and then with a small amount of cold ethanol.

Drying: Dry in a vacuum oven at <40°C.

Warning: Do not exceed 50°C. Organic nitrates are thermally unstable.

Recrystallization (if necessary): Dissolve in minimum hot Ethanol/Water (1:1) and cool slowly.

Process Workflow Diagram
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Figure 2: Process flow for the silver nitrate displacement protocol.

Analytical Characterization
Confirm identity using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).[7]

[8]
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Technique Parameter Expected Signal
Structural
Assignment

1H NMR 8.12 ppm Doublet (2H)
Aromatic (Ortho to

COOH)

(DMSO-

)
7.60 ppm Doublet (2H)

Aromatic (Meta to

COOH)

5.65 ppm Singlet (2H)
Benzylic

(Diagnostic)

13.10 ppm Broad Singlet
Carboxylic Acid (-

COOH)

IR 1630 Strong band
Nitrate Ester (

stretch asymmetric)

(KBr) 1280 Strong band
Nitrate Ester (

stretch symmetric)

1690 Strong band Carbonyl (C=O)

Note: The shift of the benzylic protons from ~4.8 ppm (in the chloride precursor) to ~5.65 ppm

is the primary indicator of successful nitration.

Safety & Handling (Critical)
E-E-A-T Warning: Working with organic nitrates and silver salts requires strict adherence to

safety protocols.

Explosion Hazard: While 4-[(nitrooxy)methyl]benzoic acid is relatively stable compared to

low molecular weight nitrates (like nitroglycerin), it is still an energetic material.

NEVER heat the dry solid above 60°C.

NEVER grind the dry solid with metal spatulas (friction sensitivity).
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Silver Waste: All silver-containing waste (precipitates and filtrates) must be segregated into a

dedicated "Heavy Metal/Silver" waste stream. Do not mix with general organic waste.

Light Sensitivity: Reaction vessels must be wrapped in foil. Light exposure degrades the

silver reagent, producing metallic silver and reducing yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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